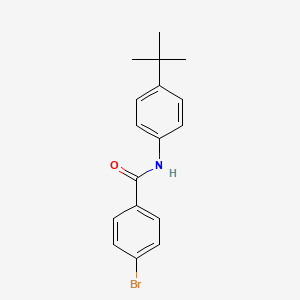

4-bromo-N-(4-tert-butylphenyl)benzamide

Descripción

4-Bromo-N-(4-tert-butylphenyl)benzamide (CAS: 746613-29-6) is a benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 4-tert-butyl-substituted aniline. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk, which influences its physicochemical properties, such as solubility and crystallinity .

Propiedades

Fórmula molecular |

C17H18BrNO |

|---|---|

Peso molecular |

332.2 g/mol |

Nombre IUPAC |

4-bromo-N-(4-tert-butylphenyl)benzamide |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(18)9-5-12/h4-11H,1-3H3,(H,19,20) |

Clave InChI |

LPJHMQMLEORJPY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

4-Bromo-N-(2-Nitrophenyl)Benzamide

- Substituent : A nitro group at the ortho position of the aniline ring.

- Structural Features : Crystallographic studies reveal two distinct molecules (A and B) per asymmetric unit, with bond angles and lengths influenced by the nitro group’s electron-withdrawing nature .

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Contrast : Unlike the tert-butyl group, the nitro group enhances electrophilicity but reduces steric hindrance.

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

- Substituent : Methoxy groups at the 3,5 positions of the aniline ring.

- Biological Activity : Derivatives such as compound C9 exhibit potent FGFR1 inhibition, suppressing NSCLC cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM) .

- Synthesis : Yields range from 39.1% to 77.8%, with methoxy groups improving electron density for receptor binding .

- Contrast : Methoxy groups enhance solubility and electronic interactions compared to the hydrophobic tert-butyl group.

4-Bromo-N-(Dimethylcarbamothioyl)Benzamide

- Substituent : A thiourea (-NH-C(S)-N(CH₃)₂) group.

- Applications : Forms stable metal complexes (e.g., Cu(II), Ni(II)) due to sulfur’s coordination capacity .

- Contrast : The tert-butyl derivative lacks thiourea’s metal-binding functionality but offers greater steric protection against enzymatic degradation.

Steric and Electronic Effects

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.